3-acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
3-acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-8-7-12(18)13(9(2)17)14(19)16(8)11-5-3-10(15)4-6-11/h3-7,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQMEFAWDKZUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70715891 | |
| Record name | 3-Acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70715891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6998-63-6 | |
| Record name | 3-Acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70715891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Sequence
A prominent route involves Suzuki-Miyaura cross-coupling to introduce the 4-fluorophenyl group to a pyridinone precursor. In a representative protocol:
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Intermediate alkylation : 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is reacted with silver carbonate (Ag₂CO₃) in toluene at 110°C under dark conditions to form a methoxy-protected intermediate.
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Cross-coupling : The intermediate undergoes Suzuki-Miyaura coupling with (4-fluorophenyl)boronic acid using PdCl₂(PPh₃)₂ and Na₂CO₃ in 1,4-dioxane/water at 90°C, achieving quantitative yield.
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Demethylation : Aluminum chloride (AlCl₃) in dichloromethane selectively removes the methoxy group at room temperature, yielding the 4-hydroxy derivative.
Table 1: Reaction Conditions and Yields for Key Steps
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Alkylation | Ag₂CO₃ | Toluene | 110°C | 39–94 |
| Suzuki Coupling | PdCl₂(PPh₃)₂, Na₂CO₃ | 1,4-Dioxane | 90°C | 100 |
| Demethylation | AlCl₃ | CH₂Cl₂ | RT | 45–74 |
Characterization Data
The final product is purified via silica gel chromatography (CHCl₃/MeOH) and characterized by:
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¹H NMR (DMSO-d₆) : δ 1.87 (s, 3H, CH₃), 1.96 (s, 3H, CH₃), 2.24 (s, 3H, CH₃), 5.32 (s, 2H, OCH₂), 7.25–7.75 (m, Ar-H), 11.11–11.27 (br, 1H, OH).
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ESI-MS : m/z 339.1503 (M + H⁺), matching the molecular formula C₂₀H₂₀O₂N₂F.
Solvent-Free Synthesis Using Bifunctional Catalysts
Green Chemistry Approach
A solvent-free method employs rod-like Fe-based MOF@CuO nanocomposites (RL BF Fe-based MOF@CuO NC) to catalyze pyridinone formation. The protocol involves:
Table 2: Advantages of Solvent-Free Catalysis
| Parameter | Conventional Method | RL BF Fe-based MOF@CuO NC |
|---|---|---|
| Reaction Time | 6–12 hours | 1–2 hours |
| Solvent Use | Dichloromethane/THF | None |
| Catalyst Recovery | Not reusable | 95% retention after 5 runs |
This method avoids toxic solvents and achieves yields comparable to traditional routes (75–92%).
Microwave-Assisted Claisen Condensation and Cyclization
Accelerated Intermediate Synthesis
Microwave irradiation enhances the Claisen condensation step for precursor synthesis:
Table 3: Microwave vs. Thermal Conditions
| Condition | Microwave Protocol | Thermal Protocol |
|---|---|---|
| Time | 5 minutes | 2–4 hours |
| Yield | 85–94% | 70–88% |
| Purity | >95% | 85–90% |
Reductive Amination and Hydrogenation Strategies
Saturated Ring Derivatives
For analogs requiring reduced pyridine rings, Pearlman’s catalyst (Pd(OH)₂/C) enables high-pressure hydrogenation of dihydropyridine intermediates:
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Hydrogenation : 20% Pd(OH)₂/C under 2.5 kgf/cm² H₂ pressure in THF/MeOH converts dihydropyridines to piperidine derivatives.
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Functionalization : Subsequent alkylation with benzyl chlorides or Buchwald–Hartwig amination introduces side chains.
Challenges and Optimization Insights
Common Pitfalls
Chemical Reactions Analysis
Types of Reactions
3-acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: The acetyl group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Pyridine, sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid, acetic acid.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Condensation Products: Imines, hydrazones.
Scientific Research Applications
The compound features a pyridine ring substituted with an acetyl group, a hydroxy group, and a fluorophenyl moiety. This unique structure contributes to its biological activity and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential of 3-acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one as an anticancer agent. For instance, research indicates that derivatives of this compound can inhibit carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis. Specifically, certain derivatives exhibited sub-micromolar inhibitory activity against CA IX and CA XII isoforms, suggesting their potential as therapeutic agents in cancer treatment .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes linked to various diseases. The acetyl derivative demonstrated significant inhibitory effects on human carbonic anhydrases, which play critical roles in physiological processes such as respiration and acid-base balance. The structure-activity relationship studies suggest that modifications to the pyridine ring can enhance inhibitory potency .
Synthesis of Novel Derivatives
This compound serves as a precursor for synthesizing novel compounds with enhanced biological activities. Researchers have utilized this compound to develop new classes of chalcones and coumarins, expanding the library of potential pharmaceuticals .
Pharmacological Studies
Pharmacological investigations have revealed that this compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation. The presence of the hydroxy group is thought to contribute to these effects by modulating inflammatory pathways .
Case Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer properties of various pyridine derivatives, this compound was found to significantly inhibit the growth of cancer cell lines at low concentrations. The mechanism was attributed to its ability to inhibit CA IX, which is often overexpressed in tumors .
Case Study 2: Enzyme Inhibition Profile
A detailed enzymatic assay demonstrated that this compound effectively inhibited CA XII with an inhibition constant (KI) of approximately 0.68 µM. This finding positions it as a lead compound for further development into therapeutic agents targeting CA-related pathologies .
Mechanism of Action
The mechanism of action of 3-acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The acetyl and hydroxy groups can form hydrogen bonds with active site residues, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Pyridin-2(1H)-One Derivatives
Structural and Functional Modifications
Pyridin-2(1H)-one derivatives are tailored for diverse biological applications by modifying substituents at C-1, C-3, and C-4. Below is a comparative analysis:
Impact of Substituents on Activity
C-1 Modifications
- 4-Fluorophenyl vs. Aryl Groups: The 4-fluorophenyl group in the target compound enhances lipophilicity compared to unsubstituted analogs, improving membrane permeability in phytotoxic assays .
C-3 Modifications
- Acetyl vs. Trifluoromethyl : The acetyl group in the target compound provides moderate electron-withdrawing effects, while trifluoromethyl groups (e.g., in 4-trifluoromethyl derivatives) increase lipophilicity and metabolic stability, as seen in analgesic studies .
- Nitro or Polar Groups: HIV-1 inhibitors like pyridinone-UC781 use nitro groups at C-3 for enhanced binding to reverse transcriptase, a feature absent in the target compound .
C-6 Modifications
- Methyl vs. Phenyl : The methyl group at C-6 in the target compound contributes to steric hindrance, whereas phenyl or furan-2-yl groups (e.g., 4q in ) may expand π-π stacking interactions in antiviral or analgesic contexts .
Biological Activity
3-acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one, also known by its CAS number 6998-63-6, is a compound of interest due to its potential biological activities. This article reviews its antibacterial, antifungal, and anticancer properties based on various studies.
- Molecular Formula : C₁₄H₁₂FNO₃
- Molecular Weight : 261.25 g/mol
- LogP : 2.19 (indicating moderate lipophilicity)
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | Not specified |
| Klebsiella pneumoniae | Not specified |
The compound showed complete inhibition of bacterial growth within 8 hours for both S. aureus and E. coli at the aforementioned concentrations .
Antifungal Activity
In addition to its antibacterial properties, this compound has been tested for antifungal activity against several fungal strains. The results indicate that it possesses moderate antifungal effects, although specific MIC values were not detailed in the available literature.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent, particularly against breast cancer cell lines such as MCF-7.
Key Findings
- Cytotoxicity : The compound exhibited significant cytotoxic effects with an IC₅₀ value of approximately 225 µM against MCF-7 cells.
- Mechanism of Action : It was observed that treatment with this compound led to increased levels of lactate dehydrogenase (LDH), indicating cell membrane damage and potential apoptosis induction .
Case Studies and Research Findings
- Study on Antibacterial Properties :
- Anticancer Mechanism :
Q & A
Q. What are the key synthetic routes for 3-acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions starting with the formation of the pyridinone core. For example:
- Core formation : Hydrolysis of ester derivatives (e.g., ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate) under acidic reflux conditions (1 N HCl, 72 hours) to yield the pyridinone scaffold .
- Substituent introduction : Acetylation at C-3 via formylation using triethyl orthoformate and aniline in DMF/AcOH (130°C, 1 hour) , followed by fluorophenyl group incorporation via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura with 4-fluorophenylboronic acid) .
- Purification : Recrystallization (methanol-diethyl ether) or column chromatography to isolate the final product. Optimization includes adjusting reaction time, temperature, and stoichiometric ratios of reagents.
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Spectroscopy :
- NMR : H and C NMR identify substituents (e.g., acetyl, fluorophenyl) and confirm regiochemistry .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHFNO) .
- Crystallography : Single-crystal X-ray diffraction (SHELX refinement) resolves bond lengths, angles, and hydrogen-bonding networks. For example, intermolecular O–H···O and N–H···O interactions stabilize the crystal lattice .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELXL be employed to address twinning or disorder in the crystal lattice?
- Challenges : Twinning (common in pyridinones due to planar structures) and disorder in flexible groups (e.g., acetyl) complicate refinement.
- Solutions :
Q. How do structural modifications at the C-3 acetyl group influence the compound's biological activity, particularly in enzyme inhibition?
- Case study : Replacing the acetyl group with a nitro group (as in HIV-1 reverse transcriptase inhibitors) enhances π-stacking with aromatic residues in the enzyme's active site .
- Methodology :
- Molecular docking : Compare binding affinities of derivatives using software like AutoDock.
- Bioassays : Measure IC values against target enzymes (e.g., HIV-1 RT) to correlate structure-activity relationships (SAR) .
Q. What strategies can mitigate discrepancies between computational predictions and experimental data in SAR studies for this compound?
- Validation steps :
- Crystallographic benchmarking : Align docking poses with X-ray structures of enzyme-ligand complexes .
- Dynamic simulations : Perform molecular dynamics (MD) to assess stability of predicted binding modes.
- Data reconciliation : Adjust force field parameters (e.g., partial charges for fluorine) to better match experimental inhibition kinetics .
Q. How does the fluorophenyl moiety influence solubility and bioavailability, and what formulation strategies can enhance its pharmacokinetic profile?
- Solubility : The 4-fluorophenyl group increases hydrophobicity, reducing aqueous solubility.
- Strategies :
- Co-crystallization : Use hydrophilic co-formers (e.g., cyclodextrins) to improve dissolution .
- Prodrug design : Introduce phosphate esters at the hydroxyl group for enhanced absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
